![molecular formula C11H13NOS B13842698 3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
3-(tert-Butoxy)benzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxy)benzo[d]isothiazole is a chemical compound with the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol . This compound belongs to the class of isothiazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)benzo[d]isothiazole typically involves the metalation of benzisothiazole derivatives. One common method is the lithiation of benz[c]isothiazole with n-butyllithium at the C-3 position, followed by quenching with tert-butyl halides . The reaction conditions usually require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)benzo[d]isothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selectfluor is a common reagent used for the oxidation of benzo[d]isothiazol-3(2H)-ones.
Substitution: n-Butyllithium is used for the lithiation of benzisothiazole derivatives, followed by quenching with tert-butyl halides.
Major Products
Scientific Research Applications
3-(tert-Butoxy)benzo[d]isothiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and substitution reactions, which can modify its structure and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole: A parent compound of 3-(tert-Butoxy)benzo[d]isothiazole, known for its diverse biological activities.
Benzo[d]isothiazol-3(2H)-one: Another derivative of benzisothiazole with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-1,2-benzothiazole |
InChI |
InChI=1S/C11H13NOS/c1-11(2,3)13-10-8-6-4-5-7-9(8)14-12-10/h4-7H,1-3H3 |
InChI Key |
LNNLILVMPRKRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


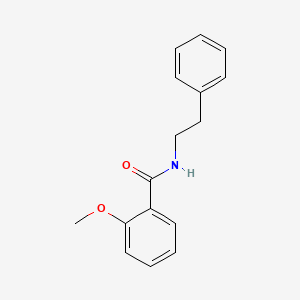

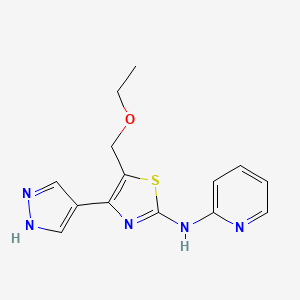
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)

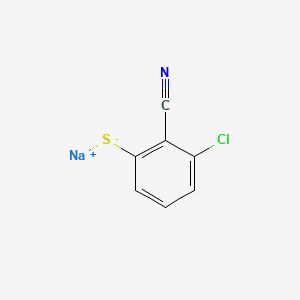
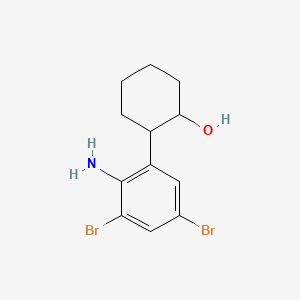
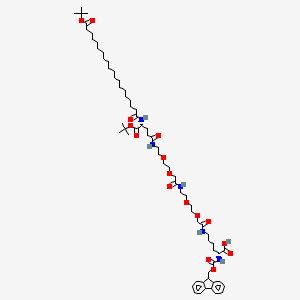

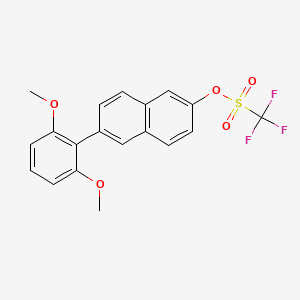
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
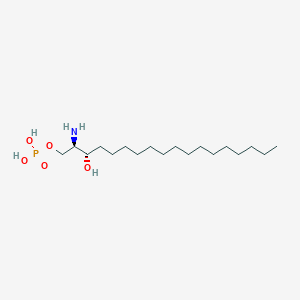
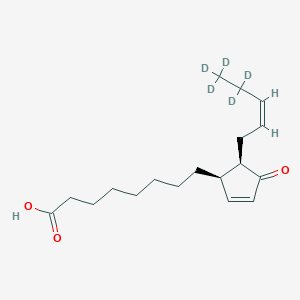
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
